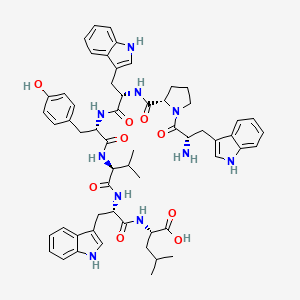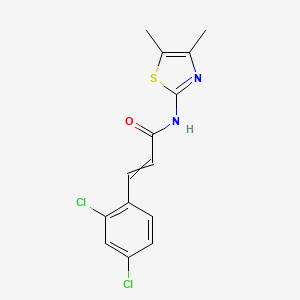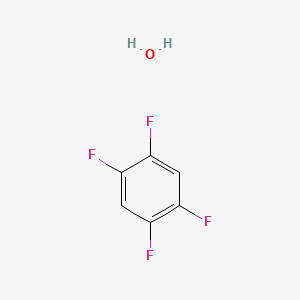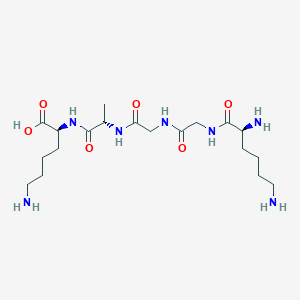
L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide includes tryptophan, proline, tyrosine, valine, and leucine, which contribute to its unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired scale, purity, and cost-effectiveness. Automation of SPPS allows for efficient and reproducible synthesis of peptides on a large scale.
化学反応の分析
Types of Reactions
L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly employed.
Substitution: Various reagents, including alkylating agents or acylating agents, can be used to modify specific residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.
科学的研究の応用
L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and the peptide’s structure.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- L-Tryptophyl-L-glutamic acid
- L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide
Uniqueness
L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple tryptophan residues may enhance its ability to interact with hydrophobic regions of proteins or membranes, potentially leading to unique biological activities.
特性
CAS番号 |
824950-86-9 |
|---|---|
分子式 |
C58H68N10O9 |
分子量 |
1049.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H68N10O9/c1-32(2)24-49(58(76)77)66-53(71)48(28-37-31-62-45-17-10-7-14-41(37)45)65-56(74)51(33(3)4)67-54(72)46(25-34-19-21-38(69)22-20-34)63-52(70)47(27-36-30-61-44-16-9-6-13-40(36)44)64-55(73)50-18-11-23-68(50)57(75)42(59)26-35-29-60-43-15-8-5-12-39(35)43/h5-10,12-17,19-22,29-33,42,46-51,60-62,69H,11,18,23-28,59H2,1-4H3,(H,63,70)(H,64,73)(H,65,74)(H,66,71)(H,67,72)(H,76,77)/t42-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChIキー |
KBRQXKVOLOCKIO-KCJVHCDWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)


![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

